molecular formula C237H370N66O69S B8220638 Super-TDU

Super-TDU

Cat. No.: B8220638
M. Wt: 5280 g/mol
InChI Key: VNAMPXYTTUOEFP-UHFFFAOYSA-N
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Description

Super-TDU is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinct chemical structure and reactivity.

Chemical Reactions Analysis

Super-TDU undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Super-TDU has a wide range of applications across various fields of scientific research:

  • Cancer Research :
    • Gastric Cancer : this compound has been shown to significantly inhibit cell viability and colony formation in gastric cancer cell lines such as MGC-803 and BGC-823. In vivo studies demonstrated that treatment with this compound resulted in reduced tumor size and weight in mouse models, indicating its potential as an effective therapeutic agent against gastric cancer .
    • Other Cancers : Preliminary studies suggest that this compound may also have applicability in other cancers, including breast carcinoma and leukemia, by targeting similar YAP-TEAD interactions .
  • Cell Biology :
    • Researchers utilize this compound to investigate the Hippo signaling pathway's role in cell proliferation and differentiation. The compound serves as a tool to explore how disruptions in this pathway contribute to tumorigenesis and other cellular processes .
  • Drug Development :
    • As a lead compound for developing new cancer therapeutics, this compound provides a framework for designing more potent inhibitors targeting the YAP-TEAD interaction. Its specificity and efficacy make it a valuable candidate for further drug development efforts aimed at treating cancers associated with Hippo pathway dysregulation .
  • Biochemical Studies :
    • This compound is used to study protein-protein interactions within the context of transcription factor regulation. Understanding these interactions is crucial for elucidating the molecular mechanisms underlying various diseases, including cancer .

Case Study 1: Gastric Cancer Treatment

A preclinical study demonstrated that the administration of this compound in mouse models of gastric cancer led to:

  • A significant reduction in tumor size and weight.
  • Decreased expression levels of YAP target genes such as CTGF, CYR61, and CDX2.
    These findings highlight the therapeutic potential of this compound in managing gastric cancer by targeting the YAP-TEAD axis .

Case Study 2: Broader Oncological Applications

In vitro experiments showed that this compound effectively inhibited cell proliferation across various cancer cell lines:

  • MGC-803 (Gastric Cancer) : >50% reduction in cell proliferation.
  • MCF-7 (Breast Cancer) : Similar inhibitory effects observed.
    This broad applicability suggests that this compound may serve as a versatile tool in oncology research beyond gastric cancer .

Data Summary

The following table summarizes key findings related to this compound's applications:

Application AreaFindingsReferences
Cancer ResearchInhibits growth in gastric cancer models; reduces tumor size and weight
Cell BiologyUsed to study Hippo signaling pathway; impacts on cell proliferation
Drug DevelopmentPotential lead compound for new therapeutics targeting YAP-TEAD interaction
Biochemical StudiesInvestigates protein-protein interactions; elucidates transcription factor regulation

Mechanism of Action

The mechanism of action of Super-TDU involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Super-TDU can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or reactivity. The comparison can provide insights into the distinct properties and potential advantages of this compound over other compounds.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research and exploration of this compound can lead to new discoveries and applications.

Biological Activity

Super-TDU is a synthetic peptide designed to inhibit the interaction between the Yes-associated protein (YAP) and TEA domain transcription factors (TEADs), which plays a critical role in various cellular processes, including proliferation and tumorigenesis. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in cancer treatment, and relevant research findings.

This compound mimics the Tondu (TDU) domain of Vestigial-like proteins (VGLL1-4), which are known to compete with YAP for binding to TEADs. By inhibiting this interaction, this compound effectively downregulates the expression of YAP target genes involved in cell growth and survival, such as CTGF, CYR61, and CDX2. This mechanism is particularly significant in cancers where the YAP/TEAD pathway is hyperactivated.

In Vitro Studies

In vitro experiments have demonstrated that this compound significantly inhibits cell viability and colony formation in gastric cancer (GC) cell lines. The peptide's effectiveness was assessed through various assays, confirming its potential as a therapeutic agent against cancers driven by YAP signaling.

In Vivo Studies

Preclinical studies involving animal models have shown that treatment with this compound leads to:

  • Tumor Size Reduction : Tumor sizes and weights were markedly decreased in animals treated with this compound compared to controls.
  • YAP Target Gene Suppression : A dose-dependent reduction in the expression of YAP target genes was observed.
  • Therapeutic Efficacy : In H. pylori-infected GC mouse models, the number of tumors significantly decreased following this compound treatment, indicating its potential as an effective therapy for gastric carcinogenesis .

Case Studies

Case Study 1: Gastric Cancer Treatment

A study by Jiao et al. (2021) highlighted the effectiveness of this compound in a gastric cancer model. They reported that:

  • Dosage : Various doses were tested, revealing a clear correlation between increased dosage and tumor size reduction.
  • Biomarker Identification : The study suggested that an elevated YAP/VGLL4 ratio could serve as a biomarker for patient selection for this compound treatment .

Case Study 2: Mechanistic Insights

A detailed mechanistic study indicated that this compound not only inhibits YAP-TEAD interactions but also affects downstream signaling pathways critical for tumor growth. RNA sequencing analyses showed a significant suppression of TEAD-YAP transcriptional activities upon treatment with this compound .

Data Summary

Study ReferenceKey FindingsNotes
Jiao et al., 2021Inhibition of tumor growth in GC modelsSuggested YAP/VGLL4 ratio as a biomarker
eLife Sciences, 2022Mechanistic insights into TEAD-YAP inhibitionRNA-seq analysis confirmed suppression of target genes
MDPI, 2022In vitro efficacy demonstratedSignificant reduction in cell viability and colony formation

Properties

IUPAC Name

5-amino-4-[[1-[1-[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[2-[6-amino-1-[1-[2-[[4-amino-2-[2-[[2-[[6-amino-2-[[1-[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[[3-carboxy-2-[[3-carboxy-2-[[2-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1,2,6-trioxohexan-3-yl]hydrazinyl]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C237H370N66O69S/c1-23-125(16)189(291-206(343)146(72-75-174(243)313)270-209(346)151(93-120(6)7)277-212(349)155(98-134-106-254-138-58-34-33-57-137(134)138)284-228(365)191(129(20)310)293-218(355)158(102-182(322)323)262-179(318)110-256-198(335)149(91-118(2)3)275-219(356)165(115-307)287-203(340)141(59-35-39-78-238)266-196(333)126(17)260-207(344)152(95-131-51-27-24-28-52-131)278-213(350)156(99-135-107-251-117-259-135)281-214(351)159(103-183(324)325)282-215(352)161(105-185(328)329)285-226(363)186(122(10)11)296-294-136(112-304)113-305)225(362)258-108-177(316)255-109-178(317)264-164(114-306)199(336)257-111-180(319)263-163(101-176(245)315)232(369)300-86-46-66-168(300)222(359)271-143(61-37-41-80-240)205(342)292-190(128(19)309)227(364)261-127(18)197(334)274-157(100-175(244)314)217(354)289-187(123(12)13)234(371)298-84-45-65-167(298)194(331)193(330)139(71-74-173(242)312)295-297-192(130(21)311)229(366)290-188(124(14)15)235(372)302-88-49-69-171(302)223(360)272-147(77-90-373-22)204(341)268-145(64-44-83-253-237(249)250)201(338)276-150(92-119(4)5)208(345)269-144(63-43-82-252-236(247)248)200(337)267-142(60-36-40-79-239)202(339)286-162(94-121(8)9)231(368)299-85-47-67-169(299)224(361)283-160(104-184(326)327)216(353)288-166(116-308)220(357)280-154(97-133-55-31-26-32-56-133)211(348)279-153(96-132-53-29-25-30-54-132)210(347)273-148(62-38-42-81-241)230(367)303-89-50-70-172(303)233(370)301-87-48-68-170(301)221(358)265-140(195(246)332)73-76-181(320)321/h24-34,51-58,106-107,112,117-130,136,139-172,186-192,254,294-297,305-311H,23,35-50,59-105,108-111,113-116,238-241H2,1-22H3,(H2,242,312)(H2,243,313)(H2,244,314)(H2,245,315)(H2,246,332)(H,251,259)(H,255,316)(H,256,335)(H,257,336)(H,258,362)(H,260,344)(H,261,364)(H,262,318)(H,263,319)(H,264,317)(H,265,358)(H,266,333)(H,267,337)(H,268,341)(H,269,345)(H,270,346)(H,271,359)(H,272,360)(H,273,347)(H,274,334)(H,275,356)(H,276,338)(H,277,349)(H,278,350)(H,279,348)(H,280,357)(H,281,351)(H,282,352)(H,283,361)(H,284,365)(H,285,363)(H,286,339)(H,287,340)(H,288,353)(H,289,354)(H,290,366)(H,291,343)(H,292,342)(H,293,355)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H4,247,248,252)(H4,249,250,253)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAMPXYTTUOEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)C(=O)C(CCC(=O)N)NNC(C(C)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NNC(CO)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C237H370N66O69S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

5280 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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